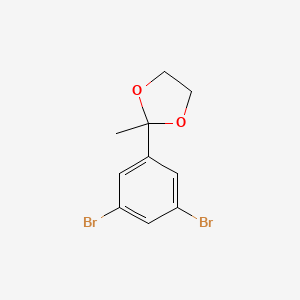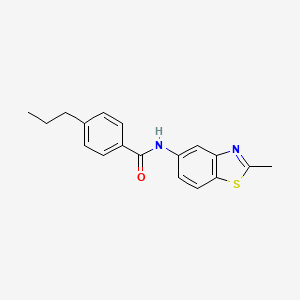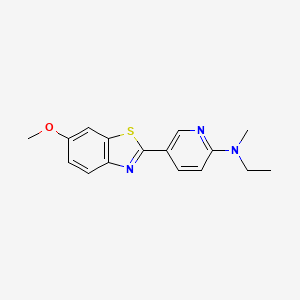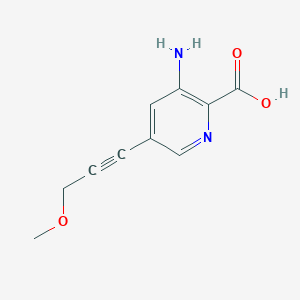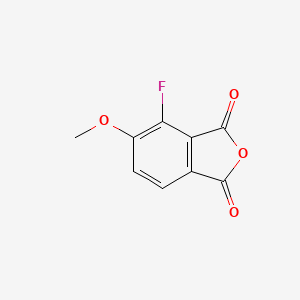
4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione is an organic compound that belongs to the class of phthalic anhydrides It is characterized by the presence of a fluorine atom and a methoxy group attached to the aromatic ring of the phthalic anhydride structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione typically involves the introduction of fluorine and methoxy substituents onto the phthalic anhydride core. One common method includes the reaction of 3-fluoro-4-methoxyaniline with phthalic anhydride under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride to facilitate the formation of the anhydride ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Hydrolysis: The anhydride ring can be hydrolyzed to form the corresponding phthalic acid derivative.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens or nitro compounds under acidic conditions.
Nucleophilic Substitution: Reagents like amines or thiols under basic conditions.
Hydrolysis: Water or aqueous bases/acids.
Esterification: Alcohols in the presence of acid catalysts.
Major Products:
Substitution Products: Depending on the substituent introduced.
Phthalic Acid Derivatives: From hydrolysis.
Esters: From esterification reactions.
Aplicaciones Científicas De Investigación
4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione involves its reactivity as an anhydride. The compound can act as an electrophile, reacting with nucleophiles such as amines, alcohols, and thiols. The presence of the fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions. The methoxy group can also participate in electronic interactions, further affecting the compound’s behavior in reactions.
Comparación Con Compuestos Similares
Phthalic Anhydride: The parent compound without the fluorine and methoxy substituents.
3-Fluorophthalic Anhydride: Contains only the fluorine substituent.
4-Methoxyphthalic Anhydride: Contains only the methoxy substituent.
Comparison: 4-Fluoro-5-methoxy-1,3-dihydro-2-benzofuran-1,3-dione is unique due to the combined presence of both fluorine and methoxy groups, which can significantly alter its chemical properties compared to its analogs. The fluorine atom can enhance the compound’s reactivity and stability, while the methoxy group can influence its solubility and electronic properties. This combination makes this compound a versatile compound with distinct advantages in various applications.
Propiedades
Fórmula molecular |
C9H5FO4 |
|---|---|
Peso molecular |
196.13 g/mol |
Nombre IUPAC |
4-fluoro-5-methoxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H5FO4/c1-13-5-3-2-4-6(7(5)10)9(12)14-8(4)11/h2-3H,1H3 |
Clave InChI |
OCAJCNGEKLAQNY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=O)OC2=O)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-1-[4-(tetradecyloxy)phenyl]ethan-1-one](/img/structure/B8312300.png)

